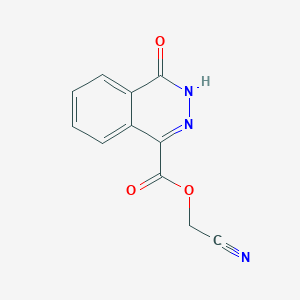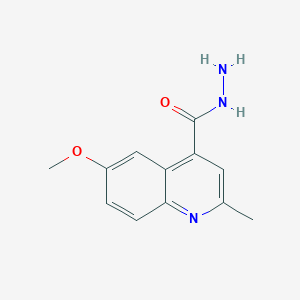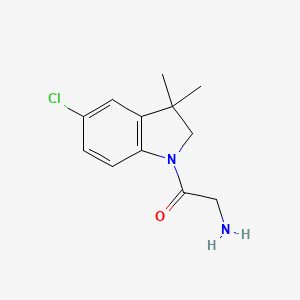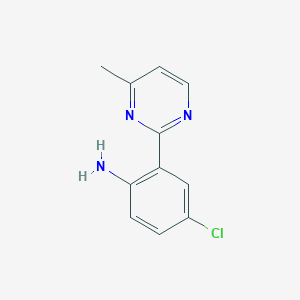
4-Chloro-2-(4-methylpyrimidin-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(4-methylpyrimidin-2-yl)aniline, also known as CPY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of anilines and is widely used in the synthesis of organic compounds.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(4-methylpyrimidin-2-yl)aniline is not fully understood. However, it has been suggested that 4-Chloro-2-(4-methylpyrimidin-2-yl)aniline exerts its antitumor activity by inhibiting the activity of certain enzymes involved in the biosynthesis of nucleic acids. 4-Chloro-2-(4-methylpyrimidin-2-yl)aniline has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-Chloro-2-(4-methylpyrimidin-2-yl)aniline has been found to possess significant biochemical and physiological effects. 4-Chloro-2-(4-methylpyrimidin-2-yl)aniline has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-Chloro-2-(4-methylpyrimidin-2-yl)aniline has also been found to possess significant antimicrobial activity against a wide range of microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-2-(4-methylpyrimidin-2-yl)aniline has several advantages and limitations for lab experiments. One of the main advantages of 4-Chloro-2-(4-methylpyrimidin-2-yl)aniline is its ease of synthesis. 4-Chloro-2-(4-methylpyrimidin-2-yl)aniline can be synthesized using simple and inexpensive reagents. Another advantage of 4-Chloro-2-(4-methylpyrimidin-2-yl)aniline is its stability under normal laboratory conditions. However, 4-Chloro-2-(4-methylpyrimidin-2-yl)aniline has several limitations for lab experiments. 4-Chloro-2-(4-methylpyrimidin-2-yl)aniline is highly toxic and requires careful handling. 4-Chloro-2-(4-methylpyrimidin-2-yl)aniline is also relatively insoluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
Future research on 4-Chloro-2-(4-methylpyrimidin-2-yl)aniline should focus on elucidating its mechanism of action and identifying its molecular targets. Further studies are also needed to evaluate the potential use of 4-Chloro-2-(4-methylpyrimidin-2-yl)aniline as an antimicrobial agent. Additionally, studies should be conducted to evaluate the potential use of 4-Chloro-2-(4-methylpyrimidin-2-yl)aniline in combination with other antitumor agents for the treatment of cancer. Finally, studies should be conducted to evaluate the potential use of 4-Chloro-2-(4-methylpyrimidin-2-yl)aniline in other fields of science, such as materials science and nanotechnology.
Synthesemethoden
The synthesis of 4-Chloro-2-(4-methylpyrimidin-2-yl)aniline can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-chloro-2-nitroaniline with 4-methylpyrimidine-2-amine in the presence of a reducing agent such as iron powder. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(4-methylpyrimidin-2-yl)aniline has been extensively studied for its potential applications in various fields of science. One of the most significant applications of 4-Chloro-2-(4-methylpyrimidin-2-yl)aniline is in the field of medicinal chemistry. 4-Chloro-2-(4-methylpyrimidin-2-yl)aniline has been found to possess significant antitumor activity and has been studied for its potential use in the treatment of various types of cancer. 4-Chloro-2-(4-methylpyrimidin-2-yl)aniline has also been studied for its potential use as an antimicrobial agent.
Eigenschaften
IUPAC Name |
4-chloro-2-(4-methylpyrimidin-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-7-4-5-14-11(15-7)9-6-8(12)2-3-10(9)13/h2-6H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUXLMLPIOTNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2=C(C=CC(=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-methylpyrimidin-2-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Diethylamino)propyl-ethylamino]propanoic acid](/img/structure/B7637584.png)
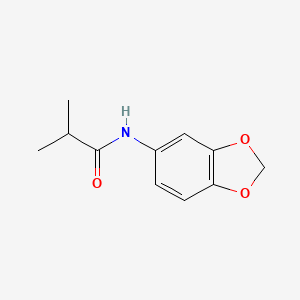
![2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7637595.png)
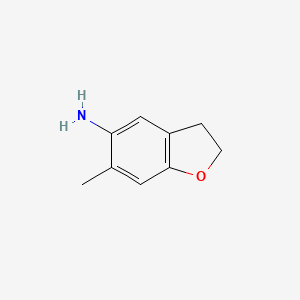
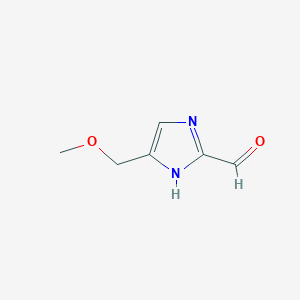
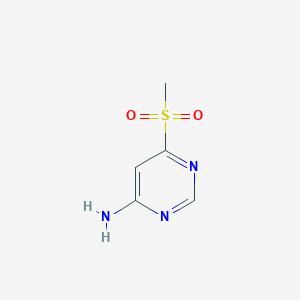
![4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid](/img/structure/B7637610.png)
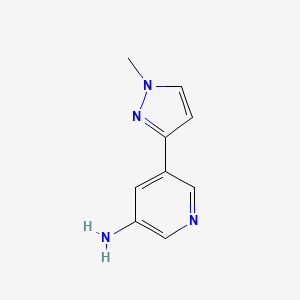
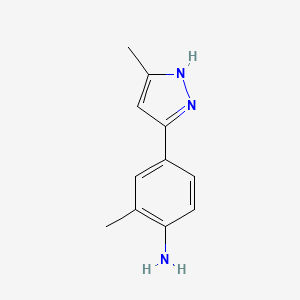
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,5-dimethylbenzamide](/img/structure/B7637639.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B7637651.png)
